molecular formula C12H11NO6 B14484439 3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid CAS No. 66832-25-5

3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid

Cat. No.: B14484439
CAS No.: 66832-25-5
M. Wt: 265.22 g/mol
InChI Key: LURONDMIZDQLDY-UHFFFAOYSA-N
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Description

3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid is a complex organic compound with a unique structure that includes a carboxyacryloyl group, an amino group, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxybenzoic acid with acryloyl chloride in the presence of a base to form the acryloyl derivative. This intermediate is then reacted with an amine to introduce the amino group, followed by carboxylation to introduce the carboxyacryloyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxyacryloyl group can be reduced to form a carboxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-[(3-Carboxyacryloyl)amino]-4-hydroxybenzoic acid, while reduction of the carboxyacryloyl group can yield 3-[(3-Carboxyl)amino]-4-methoxybenzoic acid.

Scientific Research Applications

3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyacryloyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxybenzoic acid moiety can interact with cellular receptors, modulating various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.

    3-[(3-Carboxyacryloyl)amino]-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct biological activities and chemical properties compared to its analogs .

Properties

CAS No.

66832-25-5

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

3-(3-carboxyprop-2-enoylamino)-4-methoxybenzoic acid

InChI

InChI=1S/C12H11NO6/c1-19-9-3-2-7(12(17)18)6-8(9)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)(H,17,18)

InChI Key

LURONDMIZDQLDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=O)C=CC(=O)O

Origin of Product

United States

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